molecular formula C14H30O B14738715 5-(2,2-Dimethylpropyl)nonan-5-ol CAS No. 5340-38-5

5-(2,2-Dimethylpropyl)nonan-5-ol

Cat. No.: B14738715
CAS No.: 5340-38-5
M. Wt: 214.39 g/mol
InChI Key: SUCPTJIDWIPYDE-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)nonan-5-ol is a branched tertiary alcohol with the IUPAC name derived from its nonane backbone substituted at the 5th carbon by both a hydroxyl (-OH) group and a 2,2-dimethylpropyl (neopentyl) group. The neopentyl substituent is a highly branched alkyl group, imparting significant steric bulk and influencing the compound's physicochemical properties and reactivity. This structure is notable in synthetic organic chemistry for applications such as chiral auxiliaries or intermediates in stereoselective reactions, as inferred from studies on related 1,3,4-oxadiazinan-2-one derivatives .

Properties

CAS No.

5340-38-5

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)nonan-5-ol

InChI

InChI=1S/C14H30O/c1-6-8-10-14(15,11-9-7-2)12-13(3,4)5/h15H,6-12H2,1-5H3

InChI Key

SUCPTJIDWIPYDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)nonan-5-ol typically involves the alkylation of nonan-5-ol with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient separation of the product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)nonan-5-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,2-Dimethylpropyl)nonan-5-ol has various applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)nonan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The following compounds are structural analogs differing in substituent type, branching, or position:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) CAS Number (if available) Key Structural Features
5-(2,2-Dimethylpropyl)nonan-5-ol Neopentyl (2,2-dimethylpropyl) C₁₃H₂₈O 200.36 N/A (hypothetical) Tertiary alcohol with bulky neopentyl group
5-(1-Methylpropyl)nonan-5-ol sec-Butyl (1-methylpropyl) C₁₃H₂₈O 200.36 62185-54-0 (alkane form) Less bulky substituent; secondary branching
5-Propylnonan-5-ol Linear propyl C₁₂H₂₆O 186.34 N/A Linear substituent; minimal steric hindrance
3-Methyl-5-propylnonan-5-ol Mixed branching C₁₃H₂₈O 200.36 31081-18-2 (alkane form) Substituents at C3 and C5; moderate bulk
Key Observations:
  • Boiling Points: Branched analogs like the neopentyl derivative likely exhibit lower boiling points than linear isomers due to reduced surface area for van der Waals interactions. For example, 5-(1-Methylpropyl)nonane (alkane) has a lower boiling point (est. ~240–250°C) than linear nonane (151°C), suggesting similar trends for their alcohol counterparts .
  • Solubility : Increased branching reduces polarity, making the neopentyl derivative less soluble in polar solvents (e.g., water) compared to less-branched analogs.

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